molecular formula C9HF13N2O B3040845 3,5-Bis(trifluoromethyl)-1-(heptafluorobutyryl)pyrazole CAS No. 244022-65-9

3,5-Bis(trifluoromethyl)-1-(heptafluorobutyryl)pyrazole

Cat. No.: B3040845
CAS No.: 244022-65-9
M. Wt: 400.1 g/mol
InChI Key: WRCJIQRRIPCXKB-UHFFFAOYSA-N
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Description

3,5-Bis(trifluoromethyl)-1-(heptafluorobutyryl)pyrazole is a fluorinated pyrazole derivative characterized by two trifluoromethyl (-CF₃) groups at the 3- and 5-positions of the pyrazole ring and a heptafluorobutyryl (-COC₃F₇) group at the 1-position.

Properties

IUPAC Name

1-[3,5-bis(trifluoromethyl)pyrazol-1-yl]-2,2,3,3,4,4,4-heptafluorobutan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9HF13N2O/c10-5(11,8(18,19)9(20,21)22)4(25)24-3(7(15,16)17)1-2(23-24)6(12,13)14/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRCJIQRRIPCXKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(N=C1C(F)(F)F)C(=O)C(C(C(F)(F)F)(F)F)(F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9HF13N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Bis(trifluoromethyl)-1-(heptafluorobutyryl)pyrazole typically involves the reaction of 3,5-bis(trifluoromethyl)pyrazole with heptafluorobutyryl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the implementation of stringent quality control measures ensures the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3,5-Bis(trifluoromethyl)-1-(heptafluorobutyryl)pyrazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile used .

Scientific Research Applications

3,5-Bis(trifluoromethyl)-1-(heptafluorobutyryl)pyrazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,5-Bis(trifluoromethyl)-1-(heptafluorobutyryl)pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound can modulate the activity of enzymes by acting as an inhibitor or activator, depending on the specific pathway involved .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Structural Features :

  • Target Compound : The heptafluorobutyryl group introduces a long perfluorinated chain, increasing hydrophobicity and steric bulk compared to simpler acyl or carboxylic acid substituents.
  • Amino Pyrazole Derivatives (e.g., compound 3 in ): Include amino and methylthio groups, improving solubility and enabling further functionalization . Halogen-Substituted Derivatives (e.g., compounds 17, 18): Incorporate halogens (F, Cl, Br) on the anilino moiety, modulating electronic properties and bioactivity .

Table 1: Structural Comparison

Compound Class Substituents at 1-Position Key Functional Groups Molecular Weight Range
Target Compound Heptafluorobutyryl -CF₃, -COC₃F₇ ~400–450*
Benzoic Acid Derivatives Benzoic Acid -COOH, -CF₃, halogenated aniline 540–592
Amino Pyrazole Derivatives Cyanoacrylamide -NH₂, -SMe, -CF₃ 248–630

*Estimated based on similar compounds in and .

Physical and Chemical Properties

  • Lipophilicity : The heptafluorobutyryl group in the target compound increases logP (hydrophobicity) compared to benzoic acid derivatives, which are more polar due to -COOH groups .
  • Thermal Stability : Fluorinated groups (e.g., -CF₃, -C₃F₇) enhance thermal stability, as seen in analogues with melting points >100°C .
  • Solubility : The target compound is likely poorly water-soluble, similar to 3,5-bis(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (), which requires organic solvents for handling.

Biological Activity

3,5-Bis(trifluoromethyl)-1-(heptafluorobutyryl)pyrazole (CAS No. 244022-65-9) is a fluorinated pyrazole derivative that has garnered attention in recent years due to its potential biological activities. This compound is characterized by its unique trifluoromethyl and heptafluorobutyryl substituents, which contribute to its chemical reactivity and pharmacological properties. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12_{12}F11_{11}N2_{2}O, with a molecular weight of approximately 400.10 g/mol. The presence of multiple fluorine atoms enhances the lipophilicity and metabolic stability of the compound, which may influence its biological interactions.

PropertyValue
Molecular FormulaC12_{12}F11_{11}N2_{2}O
Molecular Weight400.10 g/mol
CAS Number244022-65-9

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. Specifically, this compound has been evaluated for its effectiveness against various bacterial strains, including drug-resistant organisms.

Case Studies

  • Inhibition of MRSA : A study reported that pyrazole derivatives containing trifluoromethyl groups showed potent activity against Methicillin-resistant Staphylococcus aureus (MRSA). Compounds similar to this compound exhibited minimum inhibitory concentration (MIC) values as low as 0.5 µg/mL against MRSA strains .
  • Biofilm Eradication : The compound demonstrated significant biofilm eradication capabilities with minimum biofilm eradication concentration (MBEC) values recorded at 1 µg/mL against both S. aureus and Enterococcus faecalis biofilms . This property is particularly valuable in treating infections where biofilms pose a challenge to antibiotic efficacy.

The mechanism by which this compound exerts its biological effects involves several biochemical pathways:

  • Target Interaction : The compound likely interacts with bacterial cell membranes or specific enzymes critical for bacterial growth and replication.
  • Fluorine Influence : The presence of fluorine atoms enhances the lipophilicity and may facilitate the penetration of the compound through lipid membranes, allowing it to reach intracellular targets effectively.

Research Findings

Research has indicated that the structural modifications in pyrazole derivatives can significantly influence their biological activity. For instance:

  • Trifluoromethyl Substitution : The incorporation of trifluoromethyl groups has been shown to improve the pharmacodynamics and pharmacokinetics of these compounds .
  • Synthesis and Yield : Efficient synthetic routes have been developed for producing these derivatives in high yields, making them accessible for further biological testing .

Q & A

Q. What are the common synthetic routes for preparing 3,5-bis(trifluoromethyl)-1-(heptafluorobutyryl)pyrazole, and how do reaction conditions influence yield?

The synthesis typically involves multi-step functionalization of pyrazole cores. A general approach includes:

  • Step 1: Trifluoromethylation of pyrazole precursors using reagents like CF₃Cu or CF₃I under anhydrous conditions .
  • Step 2: Acylation with heptafluorobutyryl chloride in the presence of a base (e.g., triethylamine) to introduce the heptafluorobutyryl group .
  • Critical factors: Reaction temperature (0–25°C for acylation), solvent polarity (e.g., dichloromethane or THF), and stoichiometric control to avoid over-substitution. Yield optimization requires monitoring by LC-MS or TLC .

Q. How is the structural integrity of this compound validated in synthetic workflows?

  • X-ray crystallography is the gold standard for confirming molecular geometry. For example, dihedral angles between aromatic substituents and the pyrazole ring (e.g., 72.15° in related derivatives) help validate steric effects .
  • Complementary methods: ¹⁹F NMR for tracking trifluoromethyl groups and FT-IR to confirm carbonyl (C=O) stretches (~1750 cm⁻¹) .

Q. What computational methods are suitable for predicting the reactivity of fluorinated pyrazole derivatives?

Density-functional theory (DFT) with gradient-corrected functionals (e.g., B3LYP) accurately models electron distribution in trifluoromethyl groups. Key parameters include:

  • HOMO-LUMO gaps to assess electrophilicity.
  • Electrostatic potential maps to identify reactive sites for nucleophilic attack .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported bond lengths or angles for fluorinated pyrazoles?

  • Comparative analysis: Use single-crystal X-ray data (e.g., C–C bond length mean = 0.003 Å ) to benchmark against computational predictions.
  • Puckering analysis: Apply Cremer-Pople parameters to evaluate ring distortions in dihydro-pyrazole derivatives, which may explain discrepancies in torsion angles .
  • Validation: Cross-check with high-resolution SC-XRD (R factor < 0.07) and hydrogen-bonding motifs (C–H⋯F/O interactions) .

Q. What methodological challenges arise in studying the pharmacological activity of this compound, and how are they addressed?

  • Bioactivity assays: Screen for anti-inflammatory or antitumor activity using in vitro models (e.g., COX-2 inhibition ). Challenges include low solubility in aqueous media, which is mitigated by DMSO-based stock solutions.
  • Metabolic stability: Assess fluorinated metabolite formation via LC-HRMS in hepatic microsome assays.
  • Structure-activity relationship (SAR): Compare with analogs like 1,3,5-triarylpyrazolines to isolate the heptafluorobutyryl group’s role .

Q. How are reactive intermediates stabilized during the synthesis of perfluorinated pyrazoles?

  • Low-temperature techniques: Perform acylation at –20°C to suppress side reactions.
  • Protecting groups: Use tert-butyloxycarbonyl (Boc) to shield reactive NH sites in pyrazole intermediates .
  • In situ monitoring: Raman spectroscopy tracks transient intermediates like acyl fluorides .

Q. What strategies optimize the compound’s stability in long-term storage for biological studies?

  • Storage conditions: Sealed containers under inert gas (argon) at –20°C to prevent hydrolysis of the heptafluorobutyryl group .
  • Stabilizers: Add molecular sieves (3Å) to absorb moisture.
  • Periodic validation: ¹⁹F NMR every 6 months to detect decomposition (e.g., CF₃ group degradation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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